[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Overview
Description
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6BrClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydrazine Formation: The resulting amine is then reacted with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using industrial-scale reactors for the reduction step.
Efficient Hydrazine Reaction: Optimizing the reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of apoptosis in certain cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Bromobenzotrifluoride
Uniqueness
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and trifluoromethyl groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSPSZEJUOLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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